tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate
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Overview
Description
tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an ethoxy group, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ethoxy-containing reagent under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide, which undergoes oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction . Another method utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors or continuous flow systems. The use of flow microreactor systems is particularly advantageous due to their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Substitution: The compound can undergo substitution reactions with various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate is used as a protecting group for amines, facilitating the synthesis of complex organic molecules .
Biology and Medicine: In biology and medicine, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It is particularly useful in the synthesis of peptides and other biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action for tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation resulting in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine . This mechanism is crucial for its role as a protecting group in organic synthesis.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the ethoxy group.
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate: Used in the synthesis of bioactive molecules.
Uniqueness: tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and bioactive compounds.
Properties
CAS No. |
168965-51-3 |
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Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-5-14-7-8(6-12)11-9(13)15-10(2,3)4/h6,8H,5,7H2,1-4H3,(H,11,13)/t8-/m1/s1 |
InChI Key |
QAMWSXCPFXRZLO-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC[C@@H](C=O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOCC(C=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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